molecular formula C15H14OS B8328584 5-benzyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

5-benzyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No.: B8328584
M. Wt: 242.3 g/mol
InChI Key: YTMPYVIIBWPCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a useful research compound. Its molecular formula is C15H14OS and its molecular weight is 242.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

5-benzyl-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C15H14OS/c16-15-12(10-11-4-2-1-3-5-11)6-7-14-13(15)8-9-17-14/h1-5,8-9,12H,6-7,10H2

InChI Key

YTMPYVIIBWPCNO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,7-Dihydrobenzo[b]thiophen-4(5H)-one (0.5 g, 3.3 mmol) in THF (7.5 mL) was added drop-wise to LDA (2.2 mL, 3.67 mmol) under a nitrogen atmosphere at −78° C. The mixture was warmed to −30° C. for 10 min before being re-cooled to −78° C. Benzyl bromide (1.17 mL, 9.9 mmol) was then added drop-wise and the mixture was gradually warmed to room temperature and stirred for 18 hr. Saturated ammonium chloride solution was added to the reaction mixture and product was extracted into ethyl acetate (×3). The combined organic extracts were combined, dried (MgSO4) and concentrated in vacuo. The crude residue was purified on silica gel using a gradient elution of 0-50% ethyl acetate in iso-hexane to afford the title compound as a yellow oil (0.55 g, 62%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

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